molecular formula C18H15FN4OS2 B2925658 3-((5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-77-5

3-((5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2925658
CAS No.: 847400-77-5
M. Wt: 386.46
InChI Key: IQMFIDAAQKSOQB-UHFFFAOYSA-N
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Description

3-((5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic hybrid heterocyclic compound designed for early-stage pharmaceutical and medicinal chemistry research. Its structure incorporates two privileged pharmacophores: a 1,2,4-triazole ring and a benzothiazolone scaffold, linked via a methylene bridge. The 1,2,4-triazole moiety, substituted with a (3-fluorobenzyl)thio group, is a well-established scaffold in medicinal chemistry known for its ability to improve physicochemical properties and engage in key hydrogen bonding interactions with biological targets . This ring system is found in compounds with a broad spectrum of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The benzothiazol-2(3H)-one component is another versatile bioactive heterocycle. The thiazole ring is a common feature in numerous FDA-approved drugs and clinical candidates, contributing to activities such as kinase inhibition, antimicrobial action, and central nervous system modulation . The specific combination of these two rings in a single molecule is a strategy to create novel chemical entities with potential synergistic effects for probing complex biological pathways. Analogous compounds featuring the same triazole-thiazolone core have been documented in scientific literature and chemical databases, highlighting the research interest in this structural class . The presence of the fluorine atom on the benzylthio substituent is a common tactic in drug design to modulate the compound's lipophilicity, metabolic stability, and membrane permeability. This compound is offered as a valuable chemical tool for researchers investigating new therapeutic agents, structure-activity relationships (SAR), and mechanisms of action. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4OS2/c1-22-16(10-23-14-7-2-3-8-15(14)26-18(23)24)20-21-17(22)25-11-12-5-4-6-13(19)9-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMFIDAAQKSOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)F)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps. One common method includes the reaction of 3-fluorobenzyl chloride with sodium thiolate to form 3-fluorobenzyl thiol. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to form the triazole derivative. Finally, this compound is coupled with 2-chloromethylbenzo[d]thiazol-2(3H)-one under nucleophilic substitution conditions to yield the target compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves multiple molecular targets and pathways. It is known to interact with key enzymes and receptors involved in cell proliferation and inflammation. For example, it can inhibit the activity of certain kinases and transcription factors, leading to reduced cell growth and increased apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the 1,2,4-Triazole Core

Key Comparisons :
Compound Name Triazole Substituents (Position 4 & 5) Linked Moiety Molecular Weight Notable Features Reference
Target Compound 4-methyl, 5-(3-fluorobenzylthio) Benzo[d]thiazol-2(3H)-one ~456.5 Fluorine for metabolic stability -
3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 4-(o-tolyl), 5-(3-chlorobenzylthio) Benzo[d]thiazol-2(3H)-one 479.0 Chlorine substituent; increased steric bulk
3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles 4-phenyl, 5-(3,4,5-trimethoxyphenyl) None Variable Trimethoxyphenyl enhances solubility

Analysis :

  • Fluorine vs. Chlorine : The target compound’s 3-fluorobenzyl group likely improves metabolic stability compared to the 3-chlorobenzyl analogue in , as C-F bonds resist oxidative degradation better than C-Cl bonds.
  • Methyl vs.
  • Trimethoxyphenyl : Compounds from prioritize solubility via polar methoxy groups, contrasting with the target’s lipophilic fluorobenzyl group.

Heterocyclic Linkages and Pharmacophore Design

  • Thiazole vs. Thiadiazole : The target’s benzo[d]thiazol-2(3H)-one differs from 1,3,4-thiadiazole derivatives (e.g., in ), which exhibit antimicrobial activity via sulfur-mediated hydrogen bonding. The benzothiazolone’s lactam group may enhance hydrogen-bond acceptor capacity .
  • Triazole-Thiazolone Hybrids : describes benzo[d]thiazole-linked pyrazolones with planar conformations, suggesting the target compound’s benzothiazolone could similarly stabilize π-π interactions in enzyme pockets .

Hypothetical Pharmacological and Physicochemical Properties

Predicted Bioactivity

  • Antimicrobial Potential: Triazole-thioethers (e.g., ) inhibit microbial growth via interference with folate synthesis or cell-wall enzymes. The fluorobenzyl group may enhance penetration through bacterial membranes.
  • Kinase Inhibition : Benzothiazolone derivatives (e.g., ) inhibit kinases by mimicking ATP’s adenine moiety. The target compound’s planar structure may fit into kinase active sites.

Physicochemical Profile

Property Target Compound Compound
Molecular Weight ~456.5 479.0
LogP (Estimated) ~3.2 ~3.8
Hydrogen Bond Acceptors 6 6
Rotatable Bonds 6 7

Notes:

  • Lower molecular weight and LogP of the target compound suggest improved solubility compared to .
  • Reduced rotatable bonds may enhance conformational stability.

Biological Activity

The compound 3-((5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and the implications of its activity in various fields such as pharmacology and agriculture.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzyl thio derivatives with triazole and benzothiazole moieties. The resulting compound has been characterized using techniques such as X-ray diffraction and NMR spectroscopy, confirming its structural integrity and purity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antifungal Activity

Several studies have reported the antifungal properties of compounds containing triazole and benzothiazole scaffolds. For instance, a related triazole derivative demonstrated significant antifungal activity against various fungal strains, suggesting that the presence of the triazole ring enhances efficacy against fungal pathogens .

2. Anticancer Properties

Research indicates that triazole derivatives exhibit promising anticancer activity. For example, compounds similar to the one have shown effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent cytotoxicity . The mechanism of action is often linked to the inhibition of cell proliferation and induction of apoptosis.

3. Antimicrobial Effects

The compound's structure suggests potential antimicrobial properties. Studies have shown that benzothiazole derivatives possess antibacterial activity comparable to standard antibiotics like streptomycin . This makes them candidates for further investigation in treating bacterial infections.

Case Study 1: Antifungal Evaluation

In a comparative study, a series of triazole derivatives were synthesized and tested for antifungal activity. The compound exhibited superior activity against Candida albicans compared to traditional antifungal agents, highlighting its potential as a therapeutic agent in antifungal treatments .

Case Study 2: Anticancer Screening

Another study evaluated the cytotoxic effects of various derivatives on cancer cell lines. The specific compound showed an IC50 value of 27.3 μM against T47D breast cancer cells, indicating significant anticancer potential . Further mechanistic studies revealed that it induces apoptosis through caspase activation.

Research Findings

A comprehensive analysis of related compounds has revealed several key findings:

  • Structure-Activity Relationship (SAR) : Modifications to the triazole ring significantly impact biological activity, with certain substitutions enhancing potency against specific targets .
  • Metal Complexes : Transition metal complexes of triazoles have been shown to exhibit enhanced biological activities, including increased cytotoxicity and improved antifungal effects .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundsIC50 Values (μM)Reference
AntifungalTriazole Derivatives<10
Anticancer (MCF-7)Similar Triazole Derivative6.2
AntimicrobialBenzothiazole DerivativesComparable to Streptomycin

Q & A

Q. What advanced techniques validate the compound’s mechanism of action in cancer cells?

  • Methodological Answer :
  • Flow Cytometry : Assess apoptosis via Annexin V/PI staining.
  • Western Blotting : Measure caspase-3/9 activation and Bcl-2 suppression.
  • RNA-Seq : Identify differentially expressed genes (e.g., p53 pathways) post-treatment .

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